![molecular formula C19H14N4OS B2671504 N-(acenaphtho[1,2-d]thiazol-8-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1211132-34-1](/img/structure/B2671504.png)
N-(acenaphtho[1,2-d]thiazol-8-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(acenaphtho[1,2-d]thiazol-8-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide” is a complex organic molecule that contains several functional groups, including a thiazole ring and a pyrazole ring . Thiazoles are a class of organic compounds that have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “this compound” would depend on the specific structure of the compound.Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Analysis
Research into compounds with a pyrazole backbone often involves detailed crystallographic and molecular structure analysis. For instance, the study of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide provided insights into its crystal system, unit cell parameters, and stabilization mechanisms through hydrogen bond interactions, which could be relevant for designing compounds with desired physical and chemical properties (Prabhuswamy et al., 2016).
Synthesis of Bioactive Pyrazolothiazoles
Another area of interest is the synthesis of novel bioactive compounds for potential pharmaceutical applications. For example, 3-{substituted 1,3-thiazol-5-yl}-1-substituted 1H-pyrazole-4-carboxylates were synthesized and evaluated for their anti-inflammatory activity, showing promising activities. Such research highlights the process of designing and evaluating new compounds for therapeutic use (Yuvaraj et al., 2014).
Antimicrobial Activity
The development and characterization of compounds with antimicrobial properties is a critical area of research. Studies on substituted-thiazole-2-semicarbazides and their derivatives have been conducted to evaluate their antimicrobial activity, providing valuable information for the development of new antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2008).
Carbonic Anhydrase Inhibition
Research into compounds that inhibit carbonic anhydrase enzymes for therapeutic applications, such as glaucoma treatment, is an important area. Novel metal complexes of N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide have been synthesized and shown to possess strong inhibitory properties against human carbonic anhydrase isoenzymes (Büyükkıdan et al., 2013).
Novel Fungicides
The discovery and development of novel fungicides are crucial for agricultural applications. Compounds like penthiopyrad , which belongs to the carboxamide group, demonstrate remarkable activity against a broad spectrum of fungal diseases affecting crops (Yanase et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-1,4-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c1-10-9-23(2)22-15(10)18(24)21-19-20-16-12-7-3-5-11-6-4-8-13(14(11)12)17(16)25-19/h3-9H,1-2H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWHOHGXSXVRLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)NC2=NC3=C(S2)C4=CC=CC5=C4C3=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



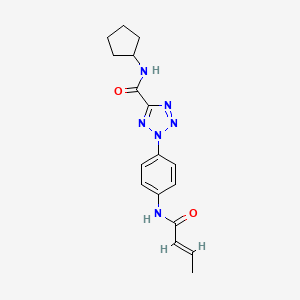
![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2671425.png)
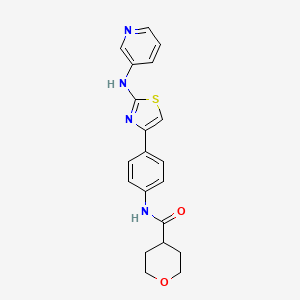
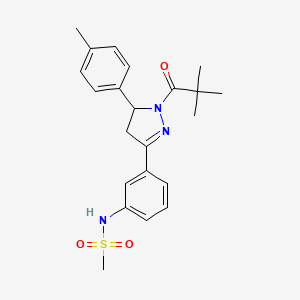
![5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride](/img/structure/B2671430.png)

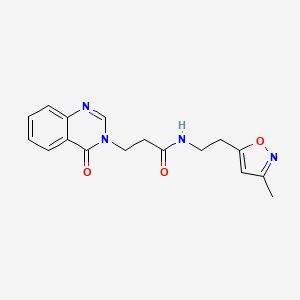
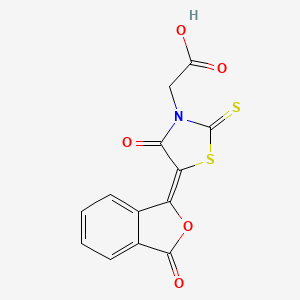
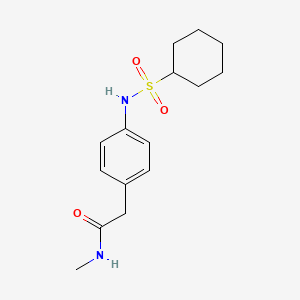
![6-[2-(4-bromophenyl)-2-oxoethyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2671440.png)
![ethyl 4-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2671443.png)
